molecular formula C10H7FN2O B11905739 5-Amino-6-fluoroquinoline-2-carbaldehyde

5-Amino-6-fluoroquinoline-2-carbaldehyde

Cat. No.: B11905739
M. Wt: 190.17 g/mol
InChI Key: OWKJQMFJUCZKEA-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinolone Nucleus in Chemical Sciences

The story of quinoline (B57606) began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.goviipseries.org This discovery marked the entry of a new class of nitrogen-containing heterocyclic compounds that would prove to be of immense value. The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key feature in many naturally occurring alkaloids, such as quinine, cinchonine, and cinchonidine (B190817) found in the bark of the Cinchona tree. iipseries.orgnih.gov

Historically, the most notable application of a quinoline-based compound was quinine, which for over a century was the primary treatment for malaria. nih.govresearchgate.net This early success spurred extensive research into the synthesis and derivatization of the quinoline nucleus, leading to the development of a multitude of synthetic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.org The versatility of the quinoline scaffold allows for a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, making it a highly adaptable building block in organic synthesis. nih.gov Its unique structural and electronic properties have cemented its status as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. researchgate.netwisdomlib.org

Overview of Fluoroquinoline Derivatives in Modern Synthetic and Medicinal Chemistry

The introduction of a fluorine atom into the quinoline core gave rise to the fluoroquinolones, a class of synthetic antibacterial agents that have had a profound impact on modern medicine. mdpi.comnih.gov The general structure of fluoroquinolones features a bicyclic system with a fluorine atom typically at the C-6 position, which is crucial for their biological activity. nih.gov This strategic fluorination often enhances the molecule's efficacy and alters its pharmacokinetic and pharmacodynamic properties. nih.gov

Fluoroquinolones have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.gov Beyond their antibacterial prowess, fluoroquinoline derivatives have been investigated for a range of other therapeutic applications, including antiviral, anticancer, antifungal, and anti-inflammatory activities. mdpi.comnih.govnih.gov The ability to modify various positions on the fluoroquinolone scaffold has allowed chemists to fine-tune their biological activity, leading to the development of several generations of these drugs. orientjchem.org The ongoing research in this area focuses on creating novel derivatives to combat drug-resistant bacterial strains and to explore new therapeutic frontiers. nih.gov

Role of 5-Amino-6-fluoroquinoline-2-carbaldehyde as a Key Synthetic Intermediate in Complex Molecule Construction

Within the vast family of quinoline derivatives, specific functionalized compounds serve as critical building blocks for the synthesis of more complex molecules. This compound is one such key synthetic intermediate. Its structure combines the essential features of a fluoroquinoline with a reactive aldehyde group and an amino group, making it a versatile precursor for a variety of chemical transformations.

The aldehyde functionality at the C-2 position can readily participate in reactions such as condensations, reductions, and oxidations, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. The amino group at the C-5 position and the fluorine atom at the C-6 position are also strategically placed to influence the electronic properties of the quinoline ring and to serve as handles for further derivatization.

Data Tables

Table 1: Physicochemical Properties of Selected Quinolines

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
QuinolineC₉H₇N129.16Colorless liquid-15
6-Fluoroquinoline-2-carbaldehydeC₁₀H₆FNO175.16Solid113-120 sigmaaldrich.com
CiprofloxacinC₁₇H₁₈FN₃O₃331.34White to slightly yellowish crystalline powder255-257

Table 2: Key Synthetic Reactions for Quinoline Synthesis

Reaction NameDescriptionYear of Discovery
Skraup SynthesisAniline (B41778) is heated with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to form quinoline.1880 iipseries.org
Doebner-von Miller ReactionAn α,β-unsaturated carbonyl compound reacts with an aniline in the presence of a Lewis acid or Brønsted acid.1881
Friedländer SynthesisA 2-aminoaryl aldehyde or ketone reacts with a compound containing a methylene (B1212753) group alpha to a carbonyl group.1882
Combes Quinoline SynthesisAniline reacts with a β-diketone in the presence of an acid catalyst.1887
Pfitzinger ReactionIsatin (B1672199) reacts with a carbonyl compound containing an α-methylene group to yield substituted quinoline-4-carboxylic acids.1886

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-amino-6-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H,12H2

InChI Key

OWKJQMFJUCZKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N)F)N=C1C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 6 Fluoroquinoline 2 Carbaldehyde and Analogues

De Novo Synthesis Strategies for the Quinolone Ring System

The construction of the fundamental quinolone scaffold can be achieved through various de novo synthesis strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions for Quinolone Core Formation

Cyclocondensation reactions are a cornerstone of quinolone synthesis, providing a direct route to the bicyclic ring system from acyclic precursors. Several named reactions have become standard methods in this field.

The Conrad–Limpach–Knorr reaction involves the condensation of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org This reaction can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. wikipedia.org At lower temperatures, the reaction favors the formation of a Schiff base, which then cyclizes to the 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgscribd.com Conversely, higher temperatures promote the formation of a β-keto anilide, leading to the 2-hydroxyquinoline (B72897) isomer. wikipedia.org The reaction is typically catalyzed by an acid and proceeds through an electrocyclic ring-closing mechanism. wikipedia.org

The Gould–Jacobs reaction is another powerful method for preparing 4-hydroxyquinoline derivatives. wikipedia.org It begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.orgmdpi.com The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgd-nb.info This ester can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this transformation. ablelab.eu

The Doebner multicomponent reaction provides a route to quinoline-4-carboxylic acids through a three-component coupling of an aniline, an aldehyde, and pyruvic acid. jptcp.comwikipedia.org The exact mechanism is still a matter of discussion, but it is believed to involve either an initial aldol (B89426) condensation or the formation of a Schiff base, followed by cyclization and oxidation. wikipedia.orgyoutube.com A recent development, the Doebner hydrogen-transfer reaction, has expanded the scope of this method to include anilines with electron-withdrawing groups, which typically give low yields under conventional conditions. nih.govacs.org

The Cheng reaction utilizes a palladium catalyst to synthesize 4-aryl-2-quinolones from o-iodoanilines, N-tosylhydrazones, and carbon dioxide. nih.gov The reaction proceeds through the formation of a palladium carbene intermediate, followed by migratory insertion, reaction with CO2, and a 6π-electrocyclic reaction. nih.gov

The Jampilek reaction , a microwave-assisted process, allows for the synthesis of ethyl 4-hydroxy-2-quinolone-3-carboxylate derivatives in excellent yields from anilines and triethyl methanetricarboxylate. mdpi.com

Interactive Table 1: Comparison of Key Cyclocondensation Reactions for Quinolone Synthesis

Reaction NameStarting MaterialsKey Product TypeCatalyst/Conditions
Conrad-Limpach-Knorr Anilines, β-ketoesters4-Hydroxyquinolines or 2-HydroxyquinolinesAcid-catalyzed, thermal
Gould-Jacobs Anilines, Alkoxymethylenemalonic esters4-HydroxyquinolinesThermal, often high temperatures
Doebner Anilines, Aldehydes, Pyruvic acidQuinoline-4-carboxylic acidsAcid-catalyzed
Cheng o-Iodoanilines, N-Tosylhydrazones, CO24-Aryl-2-quinolonesPalladium catalyst
Jampilek Anilines, Triethyl methanetricarboxylate4-Hydroxy-2-quinolone-3-carboxylatesMicrowave-assisted

Syntheses from Indole-2,3-dione Ring Precursors

Indole-2,3-diones (isatins) serve as versatile precursors for the synthesis of quinoline (B57606) derivatives. preprints.org The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. jptcp.com A limitation of this method is the potential instability of certain functional groups on the isatin ring under the basic reaction conditions. nih.gov More recent methods have explored the use of isatins in cascade reactions to construct complex quinolone-containing scaffolds. nih.gov For example, a one-step reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone, which can be conceptually linked to isatin-derived structures, has been developed to synthesize N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines. nih.gov

Vilsmeier–Haack Formylation in Quinolone Carbaldehyde Synthesis

The Vilsmeier–Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an activated aromatic or heteroaromatic ring. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comrsc.org In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be used to directly formylate a pre-existing quinoline ring or to effect a cyclization and formylation in a single step from an appropriate acyclic precursor. For example, N-arylacetamides can undergo Vilsmeier-Haack cyclization to produce 2-chloro-3-formylquinolines. The resulting formyl group is a versatile handle for further synthetic transformations. chemijournal.com

Catalytic Approaches in Quinolone Scaffold Construction

Transition metal catalysis has revolutionized the synthesis of quinolones, offering mild reaction conditions, broad functional group tolerance, and the ability to construct complex molecules through tandem processes. nih.govnih.gov

Palladium-catalyzed reactions have been extensively employed for the synthesis of quinolones. nih.govnih.gov These methods include cross-coupling reactions, such as the Heck reaction, to form key C-C bonds, followed by cyclization. nih.gov Tandem amination reactions, where an o-haloaryl acetylenic ketone reacts with a primary amine in the presence of a palladium catalyst, provide a direct route to functionalized 4-quinolones. acs.org Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.org

Copper-catalyzed reactions also offer efficient pathways to quinoline derivatives. rsc.org A simple and convenient method involves the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters, catalyzed by copper under an air atmosphere. rsc.org This reaction forms both C-N and C-C bonds in a cascade process. rsc.org Copper catalysts have also been used in domino reactions of enaminones with 2-halo-benzaldehydes to produce various quinolines. rsc.org Furthermore, copper-catalyzed three-component reactions of diaryliodonium salts, alkynyl sulfides, and nitriles have been developed for the synthesis of 4-thiol-substituted quinolines. acs.org

Interactive Table 2: Overview of Catalytic Approaches to Quinolone Synthesis

Catalyst TypeKey ReactantsReaction Type
Palladium o-Haloaryl acetylenic ketones, Primary aminesTandem Amination
Palladium Aryl allyl alcohols, AnilinesOxidative Cyclization
Copper Anilines, Terminal acetylene estersIntermolecular Cyclization
Copper Enaminones, 2-Halo-benzaldehydesDomino Reaction

Specific Synthetic Routes to 5-Amino-6-fluoroquinoline-2-carbaldehyde

The synthesis of the target molecule, this compound, requires not only the construction of the quinoline core but also the specific introduction of an amino group at the C-5 position and a fluorine atom at the C-6 position, along with the formation of a carbaldehyde at C-2.

Strategies Involving Amino Group Introduction at the C-5 Position

The introduction of an amino group at the C-5 position of the quinoline ring is a critical step in the synthesis of the target compound and its analogues. This can be achieved through various strategies, often involving the reduction of a nitro group or the nucleophilic substitution of a suitable leaving group.

A common approach is to start with a precursor that already contains a nitro group at the desired position, which can then be reduced to the corresponding amine in a later step. For example, the synthesis of 5-aminoquinoline-6-carboxylic acid has been reported, highlighting the accessibility of 5-amino-substituted quinolines. acs.org

In the context of fluoroquinolones, a multi-step synthesis could involve the reaction of a suitably substituted aniline with a fluorinated building block to construct the quinoline ring, followed by functional group manipulations to introduce the amino and carbaldehyde moieties. For instance, the synthesis of 6-fluoro-1-(2-fluoro-4-nitrophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid involves the reduction of a nitro group to an amino group as a key step. acs.org While this example illustrates the introduction of an amino group on a phenyl substituent, similar strategies can be envisioned for the direct functionalization of the quinoline ring.

The direct amination of the quinoline ring can be challenging, but modern catalytic methods are emerging to address this. Alternatively, a precursor with a leaving group at the C-5 position, such as a halogen, could undergo nucleophilic aromatic substitution with an amino source. The synthesis of various ring-substituted 4-aminoquinolines often involves the condensation of a substituted aniline with a suitable partner, followed by conversion of a hydroxyl group at C-4 to a chlorine, which is then displaced by an amine side chain. ucsf.educapes.gov.br While this typically pertains to the C-4 position, similar principles could be adapted for substitution at C-5.

The synthesis of N-benzyl-4-aminoquinolines has been achieved by the condensation of appropriate amines with 4,7-dichloroquinoline. nih.gov This highlights the utility of chloroquinolines as precursors for aminoquinoline synthesis.

Strategies Involving Fluorine Introduction at the C-6 Position

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a critical step in the synthesis of many potent bioactive molecules. consensus.app This modification can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compound. researchgate.net Several strategies have been developed for the regioselective fluorination of the quinoline core.

One of the most common approaches involves the use of fluorinated anilines as starting materials in classical quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions. researchgate.netquimicaorganica.org For the synthesis of this compound, a suitable precursor would be 4-fluoro-5-nitro-1,2-phenylenediamine or a related derivative. The cyclization of such a precursor would directly install the fluorine atom at the desired C-6 position.

Direct fluorination of a pre-formed quinoline ring is another viable, albeit challenging, strategy. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are often employed for this purpose. However, the regioselectivity of these reactions can be difficult to control and is highly dependent on the existing substitution pattern of the quinoline ring. researchgate.net In the case of a 5-aminoquinoline (B19350) derivative, the amino group is a strong activating group and would direct electrophilic substitution to the ortho and para positions. Therefore, direct fluorination of 5-aminoquinoline would likely yield a mixture of products, with the desired 6-fluoro isomer being one of the components.

A more controlled method involves the Balz-Schiemann reaction, where an amino group at the C-6 position is converted into a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride (B91410) source, such as tetrafluoroborate (B81430) (BF4-) or hexafluorophosphate (B91526) (PF6-), to introduce the fluorine atom. acs.org This method offers excellent regioselectivity but requires the synthesis of the corresponding 6-aminoquinoline (B144246) precursor.

MethodDescriptionAdvantagesDisadvantages
From Fluorinated Anilines Cyclization reactions (e.g., Skraup, Friedländer) using a pre-fluorinated aniline derivative. researchgate.netquimicaorganica.orgGood regioselectivity, readily available starting materials.May require harsh reaction conditions.
Electrophilic Fluorination Direct fluorination of the quinoline ring using an electrophilic fluorine source. researchgate.netSingle-step transformation.Often results in a mixture of isomers, difficult to control regioselectivity.
Balz-Schiemann Reaction Conversion of a C-6 amino group to a diazonium salt, followed by fluorination. acs.orgHigh regioselectivity.Requires a multi-step sequence to introduce the amino group.

Formation of the Carbaldehyde Moiety at the C-2 Position

The introduction of a carbaldehyde group at the C-2 position of the quinoline nucleus is a key transformation for the synthesis of this compound. This functional group serves as a versatile handle for further elaboration into various other functionalities.

A common method for the synthesis of quinoline-2-carbaldehydes involves the oxidation of a 2-methylquinoline (B7769805) precursor. google.com Reagents such as selenium dioxide (SeO2) in acetic acid have been effectively used for this transformation. google.com The 2-methylquinoline precursor can be synthesized through various methods, including the Doebner-von Miller reaction with crotonaldehyde (B89634) and an appropriately substituted aniline.

Alternatively, the carbaldehyde can be generated through the reduction of a corresponding quinoline-2-carboxylic acid or its ester derivative. chemicalbook.com Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for the low-temperature reduction of esters to aldehydes, providing good yields and minimizing over-reduction to the alcohol. chemicalbook.com

Another approach involves the direct formylation of the quinoline ring. While direct C-H formylation at the C-2 position of quinoline can be challenging, certain methodologies have been developed. For instance, an electrochemical C(sp2)-H formylation of electron-deficient quinolines using methanol (B129727) as the formyl source has been reported. organic-chemistry.org Additionally, N-formylation of quinoline followed by rearrangement or further transformation could potentially lead to the desired 2-carbaldehyde, although this is a less direct route. acs.orgtandfonline.com

MethodPrecursorReagentsKey Features
Oxidation of 2-Methylquinoline 5-Amino-6-fluoro-2-methylquinolineSelenium Dioxide (SeO2) google.comA classical and reliable method.
Reduction of Quinoline-2-carboxylate Ethyl 5-amino-6-fluoroquinoline-2-carboxylateDiisobutylaluminium hydride (DIBAL-H) chemicalbook.comMild conditions, good for sensitive substrates.
Direct Formylation 5-Amino-6-fluoroquinolineElectrochemical methods with methanol organic-chemistry.orgA more direct C-H activation approach.

One-Pot Synthesis Techniques for Quinolone Derivatives

One-pot synthesis methodologies have gained significant traction in organic synthesis due to their efficiency, reduced waste generation, and operational simplicity. rsc.orgoup.comresearchgate.net Several one-pot strategies have been developed for the synthesis of quinoline and quinolone derivatives, which could be adapted for the preparation of this compound.

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a powerful tool for quinoline synthesis and can be performed in a one-pot fashion. rsc.org For the target molecule, a hypothetical one-pot synthesis could involve the in-situ reduction of a 2-nitro-6-fluoro-5-aminobenzaldehyde derivative to the corresponding diamine, followed by condensation with a suitable three-carbon synthon.

Multi-component reactions (MCRs) also offer an elegant approach to the rapid assembly of complex molecules like quinolines from simple starting materials in a single operation. acs.org An iridium-catalyzed three-component coupling reaction of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde has been reported for the synthesis of substituted quinolines. oup.comoup.com While not directly demonstrated for the target molecule, this strategy highlights the potential for developing a convergent one-pot synthesis.

A one-pot synthesis of substituted quinolines from anilines and epoxides mediated by a Lewis acid has also been reported, showcasing the versatility of one-pot approaches in quinoline synthesis. acs.org

Green Chemistry Perspectives and Sustainable Synthetic Approaches in Quinolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netnih.govijpsjournal.com The synthesis of quinolone derivatives is no exception, with a growing emphasis on the use of greener solvents, catalysts, and energy sources. acs.orgacs.org

The use of water or ethanol (B145695) as a solvent in quinoline synthesis is a significant step towards a more sustainable process. researchgate.net For instance, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids has been reported in water with excellent yields. acs.org

Catalyst-free techniques and the use of environmentally benign catalysts are also key areas of research. researchgate.net p-Toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene have been used as effective green catalysts for quinoline synthesis. researchgate.net Microwave-assisted synthesis (MAS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. ijpsjournal.com

In the context of synthesizing this compound, a green chemistry approach would prioritize:

The use of non-toxic and renewable starting materials.

Employing catalytic methods over stoichiometric reagents.

Minimizing the number of synthetic steps through one-pot or tandem reactions.

Utilizing environmentally friendly solvents like water or ethanol.

Employing energy-efficient methods such as microwave irradiation.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 5 Amino 6 Fluoroquinoline 2 Carbaldehyde

Reactions at the Aldehyde Group (C-2 Carbaldehyde)

The aldehyde group is a versatile functional group known for its electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity allows for numerous transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds.

Reductive Amination of the Formyl Group

Reductive amination is a powerful method for forming C-N bonds, converting an aldehyde into an amine. The process involves two sequential steps: the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.

For quinoline-2-carboxaldehydes, this reaction provides a direct route to substituted aminomethylquinolines. A typical procedure involves reacting the aldehyde with an amine in the presence of a reducing agent. researchgate.net A mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred because it is selective for the iminium ion intermediate and tolerant of many functional groups. researchgate.netyoutube.com The reaction of 5-Amino-6-fluoroquinoline-2-carbaldehyde with a primary amine (R-NH₂) would first yield a Schiff base (imine), which is then immediately reduced to a secondary amine.

Table 1: Representative Reductive Amination Reaction

Reactant 1 Reactant 2 Reducing Agent Product

This table represents a generalized reaction scheme.

Condensation Reactions with Amines, Hydrazines, and Other Nucleophiles (e.g., Schiff Base Formation)

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is fundamental in synthetic chemistry and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Structurally similar compounds, such as quinoxaline-2-carboxaldehyde, are known to react with various amines, including 2-aminophenol (B121084) and furfurylamine, to form the corresponding Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with metal ions. wikipedia.org

Similarly, the aldehyde can react with hydrazine (B178648) and its derivatives (e.g., semicarbazide) to produce hydrazones. wikipedia.org These reactions are typically catalyzed by a small amount of acid and involve the elimination of a water molecule. The resulting Schiff bases and hydrazones from this compound are valuable intermediates for synthesizing more complex heterocyclic systems or for use as ligands in coordination chemistry.

Table 2: Condensation Reactions of the Aldehyde Group

Reactant Nucleophile Product Type
This compound Primary Amine (e.g., Aniline) Schiff Base (Imine)
This compound Hydrazine Hydrazone
This compound Semicarbazide Semicarbazone

This table illustrates the types of products formed from condensation reactions.

Oxidation and Reduction of the Aldehyde Moiety

The aldehyde functional group can be readily transformed through both oxidation and reduction, leading to carboxylic acids and primary alcohols, respectively.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. chemistrysteps.com Common reagents for this transformation include potassium dichromate(VI) (K₂Cr₂O₇) in acidic conditions, potassium permanganate (B83412) (KMnO₄), and milder reagents like Oxone. libretexts.orgorganic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich quinoline (B57606) ring or the amino group. The product of this reaction is 5-amino-6-fluoroquinoline-2-carboxylic acid, a valuable building block in medicinal chemistry.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-amino-6-fluoroquinolin-2-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic quinoline ring. organic-chemistry.org For more resistant carbonyls, the more powerful lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective. youtube.com

Table 3: Oxidation and Reduction of the Aldehyde Group

Reaction Type Reagent Product
Oxidation Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ 5-Amino-6-fluoroquinoline-2-carboxylic acid

This table summarizes the key oxidation and reduction transformations.

Nucleophilic Additions and Other Carbonyl Transformations

The electrophilic nature of the aldehyde's carbonyl carbon allows for nucleophilic addition reactions, which are fundamental for forming new carbon-carbon bonds.

Grignard Reaction: The addition of organometallic compounds, such as Grignard reagents (R-MgX), to the aldehyde group is a classic method for forming secondary alcohols. organic-chemistry.orglibretexts.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.comyoutube.com This reaction allows for the introduction of a wide variety of substituents at the carbon that was formerly the aldehyde carbon.

Wittig Reaction: The Wittig reaction provides a powerful and precise method for converting aldehydes into alkenes. libretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) attacking the aldehyde. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org This transformation is highly valuable as it forms the carbon-carbon double bond with specific regiochemistry.

Table 4: Nucleophilic Addition Reactions

Reaction Type Reagent Intermediate/Product
Grignard Reaction Alkyl Magnesium Bromide (R-MgBr) Secondary Alcohol

This table provides an overview of key C-C bond-forming reactions.

Reactions of the Amino Group (C-5 Amino)

The primary amino group at the C-5 position is nucleophilic and can undergo reactions typical of aromatic amines, most notably acylation to form amides.

Amidation and Acylation Reactions

The C-5 amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. libretexts.org This reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl) that is formed. youtube.com Pyridine (B92270) or triethylamine (B128534) are commonly used for this purpose. Alternatively, modern peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt) can be used to form an amide bond between the C-5 amino group and a carboxylic acid. nih.gov This method is particularly useful for creating complex amide-tethered hybrid molecules under mild conditions. nih.gov

Table 5: Amidation of the C-5 Amino Group

Acylating Agent Coupling Conditions Product
Acetyl Chloride Triethylamine N-(6-fluoro-2-formylquinolin-5-yl)acetamide

This table shows common methods for the acylation of the amino group.

Alkylation Reactions

The primary amino group at the C-5 position is nucleophilic and can readily undergo alkylation reactions with various alkylating agents. This process introduces alkyl substituents on the nitrogen atom, modifying the electronic and steric properties of the molecule. The reaction typically proceeds via nucleophilic attack of the amino group on an electrophilic carbon center of an alkyl halide or a similar reagent. The resulting secondary or tertiary amines can serve as intermediates for further synthetic elaborations.

Diazotization and Subsequent Transformations

The 5-amino group can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various functionalities at the C-5 position, including halogens (Cl, Br, I), cyano, hydroxyl, and other groups, providing a powerful tool for the diversification of the quinoline core.

Condensation Reactions for Heterocycle Formation

The presence of both an amino and an aldehyde group on the same molecule facilitates intramolecular and intermolecular condensation reactions to form new heterocyclic rings. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org In the context of this compound, the amino group can react with a suitable carbonyl-containing partner, or the aldehyde can react with a molecule containing an amino group, followed by cyclization. wikipedia.orgnih.govnih.gov This strategy is particularly valuable for the synthesis of fused polycyclic aromatic systems, which are common motifs in pharmacologically active compounds. nih.govastate.eduenamine.net The reaction typically proceeds through the formation of an imine or iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to achieve cyclization. wikipedia.orgnih.gov The specific conditions, such as the choice of catalyst and solvent, can influence the reaction's efficiency and regioselectivity. nih.govnih.gov

Reactions Involving the Fluoro Group (C-6 Fluoro)

The fluorine atom at the C-6 position significantly influences the reactivity of the quinoline ring and provides a handle for further functionalization through various modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the quinoline nitrogen, makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In this reaction, a potent nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the fluoride (B91410) ion. mdpi.comnih.gov This allows for the introduction of a wide variety of substituents, such as alkoxy, amino, and thioalkoxy groups, by reacting this compound with the corresponding nucleophiles. nih.govnih.gov The reactivity in SNAr reactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

C-H Borylation and Subsequent Derivatizations (e.g., at the C-7 Position)

Modern transition-metal-catalyzed C-H activation and borylation reactions have become powerful tools for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govscilit.comrsc.org Iridium-catalyzed C-H borylation, in particular, has been successfully applied to fluoroquinolines. elsevierpure.comnih.govacs.orgresearchgate.net Research has demonstrated that the iridium catalyst can selectively activate the C-H bond at the C-7 position of the 6-fluoroquinoline (B108479) scaffold, leading to the formation of a boronic ester. elsevierpure.comnih.govacs.orgresearchgate.net The fluorine atom at C-6 is thought to play a role in directing the borylation to the adjacent C-7 position. researchgate.net This newly installed boronic ester group is a versatile synthetic handle that can be used in a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure. elsevierpure.comnih.govacs.orgresearchgate.netnih.gov

Table 1: Iridium-Catalyzed Borylation of 6-Fluoroquinolines

Catalyst System Substrate Product Position of Borylation Reference
[Ir(OMe)COD]₂ / dtbpy 6-Fluoroquinoline 6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline C-7 acs.org

Photochemical Transformations and Mechanisms of Carbon-Fluorine Bond Cleavage

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, yet it can be cleaved under specific conditions, such as photochemical irradiation. nih.govresearchgate.netrsc.org The photochemistry of fluoroquinolones has been a subject of interest, particularly in the context of their phototoxicity. nih.gov Studies on related fluoroquinolone systems have shown that irradiation with UV light can induce heterolytic cleavage of the C-F bond, leading to the formation of an aryl cation. nih.gov This highly reactive intermediate can then react with solvent molecules, such as water, to form phenolic derivatives. nih.gov The efficiency of this defluorination process can be influenced by the presence and nature of other substituents on the quinoline ring. nih.gov In some cases, reductive defluorination can also occur, proceeding through a radical anion intermediate. nih.govresearchgate.net The mechanisms of these photochemical transformations are complex and can involve excited singlet or triplet states of the molecule. nih.govnih.govrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Sodium nitrite
Nitrous acid
6-Fluoroquinoline
6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
4-Chloro-6-fluoroquinoline
4-Chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
[Ir(OMe)COD]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))

Reactivity of the Quinoline Nitrogen Atoms (N-1 and N-5)

The quinoline ring possesses a nitrogen atom (N-1) that is part of the heterocyclic core, and the exocyclic amino group contains a nitrogen atom (N-5). Both of these nitrogen atoms are potential sites for electrophilic attack.

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the reactivity can be inferred from related aminoquinoline systems. The amino group at the 5-position is generally more nucleophilic than the quinoline ring nitrogen (N-1) and is therefore the primary site for alkylation and acylation reactions.

N-Alkylation: The reaction of aminoquinolines with alkyl halides or other alkylating agents typically results in the formation of N-alkylated products. For instance, the N-alkylation of 4-aminoquinolines is a common strategy in the synthesis of antimalarial drugs. nih.govucsf.edu In a similar vein, this compound would be expected to react with alkylating agents at the 5-amino group. The reaction conditions would likely involve a base to deprotonate the amino group, enhancing its nucleophilicity.

N-Acylation: The acylation of aminoquinolines is a well-established transformation. For example, ciprofloxacin, a fluoroquinolone antibiotic, can be N-acylated at its secondary amine. acs.org Similarly, the 5-amino group of our title compound is expected to readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This type of reaction has been utilized to create conjugates of quinolines with other molecules, such as cinnamic acid, to explore new biological activities. nih.gov

The table below summarizes the expected N-alkylation and N-acylation reactions based on the reactivity of analogous compounds.

Reaction TypeReagent ExampleExpected Product at N-5
N-AlkylationAlkyl Halide (e.g., CH₃I)5-(Methylamino)-6-fluoroquinoline-2-carbaldehyde
N-AcylationAcid Chloride (e.g., CH₃COCl)5-Acetamido-6-fluoroquinoline-2-carbaldehyde

Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the amino and carbaldehyde groups in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

The proximate arrangement of the 5-amino group and a reactive group at the 4-position (if the aldehyde were at position 4) would readily facilitate intramolecular cyclization to form a new ring. While the 2-carbaldehyde is not ideally positioned for direct cyclization with the 5-amino group, intramolecular cyclizations are a known route to form fused quinoline systems. mdpi.comresearchgate.net For instance, substituted indoles can undergo intramolecular cyclization to form indolo[2,3-b]quinolone core structures. mdpi.com While a direct intramolecular cyclization of this compound is sterically challenging, derivatives of this compound could be designed to undergo such reactions.

The quinoline ring system can participate in intermolecular cycloaddition reactions, offering a pathway to construct polycyclic molecules. nih.govresearchgate.netoberlin.edunih.gov Photochemical dearomative cycloadditions of quinolines with alkenes have been shown to produce three-dimensional architectures. nih.govoberlin.edunih.gov These reactions often proceed with high regio- and diastereoselectivity.

Furthermore, the aldehyde functionality at the 2-position can be a handle for introducing other reactive groups suitable for cycloadditions. For example, the aldehyde could be converted to an alkyne or an azide (B81097), which are key functional groups for "click chemistry" reactions. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for constructing complex molecules, including fused heterocyclic systems. acs.org While direct examples with this compound are not available, the functional groups present allow for its derivatization into a synthon for such cycloaddition reactions. For instance, a gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls with internal alkynes has been developed for the synthesis of quinolines. acs.org

The table below outlines potential intermolecular cycloaddition reactions involving derivatives of this compound.

Reaction TypeRequired Derivatization of AldehydePartner MoleculeResulting Fused System (General)
[4+2] CycloadditionNot required (quinoline acts as diene)AlkenePolycyclic quinoline derivative
Click Chemistry (CuAAC)Conversion to an azide or alkyneTerminal alkyne or azideTriazole-fused quinoline

Derivatization and Functionalization Strategies for 5 Amino 6 Fluoroquinoline 2 Carbaldehyde

Synthesis of Amino Acid Conjugates and Peptidomimetics

The conjugation of quinoline (B57606) structures with amino acids or peptides is a well-established strategy to enhance biological activity and improve pharmacokinetic profiles. nih.gov For 5-Amino-6-fluoroquinoline-2-carbaldehyde, both the aldehyde and the amino group can be utilized for creating these conjugates.

The aldehyde at the C2 position can react with the N-terminal amino group of an amino acid or peptide to form a Schiff base (imine), which can then be reduced to a stable secondary amine linkage. This method provides a direct route to peptidomimetics where the quinoline moiety acts as a core scaffold. Research on other quinoline aldehydes has demonstrated the feasibility of this approach. nih.gov

Alternatively, the amino group at the C5 position can form a stable amide bond with the carboxylic acid of an amino acid. This approach has been successfully used to create novel α-amino acid functionalized fluoroquinolones with the goal of identifying lead compounds with enhanced antibacterial activity. researchgate.netresearchgate.net The introduction of amino acid fragments can improve the water solubility of the parent compound. researchgate.net The synthesis of such conjugates often involves standard peptide coupling reagents or the activation of the carboxylic acid group. Studies on norfloxacin, a related fluoroquinolone, have shown that coupling amino acids to the quinoline core can produce derivatives with significant inhibitory activity against bacterial enzymes like gyrase and topoisomerase IV. nih.gov

Conjugation Site Reacting Partner Linkage Type Potential Application
2-carbaldehydeAmino acid/Peptide (N-terminus)Secondary Amine (via reductive amination)Peptidomimetic drugs nih.gov
5-aminoAmino acid/Peptide (C-terminus)AmideEnhanced solubility, Antibacterial agents researchgate.netnih.gov

This table illustrates potential conjugation strategies for creating amino acid derivatives from this compound based on established chemical principles.

Incorporation into Hybrid Molecules with Other Pharmacophores

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create molecules with dual modes of action or improved activity profiles. mdpi.com The this compound scaffold is an excellent candidate for creating such hybrid molecules. The fluoroquinolone core itself is a proven pharmacophore, and its derivatization can lead to novel therapeutic agents. nih.govnih.gov

The amino and aldehyde groups allow for the attachment of a wide variety of other biologically active moieties. For instance, the amino group can be used to install other heterocyclic systems, a common strategy in medicinal chemistry. The aldehyde can undergo various condensation reactions to link with other pharmacophores. This approach has been used to create hybrids of fluoroquinolones with other antibiotics, such as aminoglycosides or kanglemycin A, to combat bacterial resistance. acs.orgrockefeller.edu The goal of such hybrids is often to create a single molecule that acts on multiple cellular targets, potentially delaying the development of resistance. acs.orgrockefeller.edu

Functional Group Reaction Type Example Hybrid Partner Therapeutic Goal
5-aminoAcylation, Sulfonylation, Click ChemistryOther antibiotics (e.g., Kanglemycin A), Heterocycles (e.g., Triazoles)Dual-action antimicrobials, Anticancer agents nih.govrockefeller.edunih.gov
2-carbaldehydeCondensation, Reductive AminationAminoglycosides, Antifungal agentsOvercoming drug resistance, Broad-spectrum activity acs.org

This table provides examples of how this compound could be incorporated into hybrid molecules, based on successful strategies with related fluoroquinolone compounds.

Design and Synthesis of Metal Complexes with Quinoline Ligands

Quinoline derivatives are excellent ligands for forming coordination complexes with a variety of metal ions. researchgate.net The nitrogen atom in the quinoline ring, along with other donor atoms from substituents, can chelate metal ions to form stable complexes. These metal complexes often exhibit unique biological properties distinct from the free ligand. nih.govnih.gov

For this compound, a common strategy involves first reacting the aldehyde group with an amine to form a Schiff base. This new, larger ligand can then offer multiple coordination sites, such as the quinoline nitrogen, the imine nitrogen, and the amino nitrogen at C5, to chelate a metal ion. The synthesis of such complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides of Cu(II), Co(II), Ni(II), Zn(II)) in a suitable solvent like ethanol (B145695), often under reflux. bepls.comuobaghdad.edu.iqscirp.org Studies on related quinoline-based Schiff bases have shown that the resulting metal complexes can possess potent antibacterial and antioxidant activities. nih.gov The geometry and stability of the complex depend on the metal ion and the specific ligand structure. mdpi.commdpi.com

Potential Donor Atoms Metal Ion Examples Typical Synthesis Method Resulting Structure
Quinoline Nitrogen, Imine Nitrogen (from Schiff base), 5-Amino NitrogenCu(II), Co(II), Ni(II), Zn(II)Reaction of ligand with metal salt in ethanol nih.govbepls.comOctahedral or other coordination geometries nih.govscirp.org

This table outlines the general approach to synthesizing metal complexes using ligands derived from this compound.

Combinatorial Library Synthesis Approaches for Analogues

Combinatorial chemistry provides a powerful method for rapidly generating large numbers of diverse analogues from a common scaffold, which is essential for lead discovery and optimization in drug development. nih.gov The bifunctional nature of this compound makes it an ideal core structure, or scaffold, for the synthesis of combinatorial libraries.

Two primary vectors of diversity exist on this molecule: the 5-amino group and the 2-carbaldehyde group.

Derivatization at the 5-Amino Group: A library of diverse carboxylic acids or sulfonyl chlorides can be reacted with the amino group via parallel acylation or sulfonylation reactions to generate a wide array of amides and sulfonamides.

Derivatization at the 2-Carbaldehyde Group: The aldehyde can undergo reactions like reductive amination with a library of primary and secondary amines to produce a diverse set of amino derivatives.

By combining these approaches in a matrix format (e.g., reacting a set of 10 carboxylic acids with the core, and then reacting each of those 10 products with a set of 10 amines), a large and structurally diverse library of compounds can be synthesized efficiently. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the quinoline core. nih.gov

Derivatization for Advanced Materials Applications (e.g., Fluorophores)

Quinoline and its derivatives are well-known for their fluorescent properties, making them valuable components in the design of fluorescent probes and advanced materials. nih.govacs.org The inherent fluorescence of the this compound core can be systematically tuned through derivatization of its functional groups.

The electronic properties of the amino and aldehyde groups significantly influence the molecule's absorption and emission spectra. Modifications to these groups can alter the extent of the conjugated π-system and the intramolecular charge transfer (ICT) characteristics, which are key to fluorescence. nih.gov For example, reacting the aldehyde group via condensation reactions can extend the π-conjugation, often leading to a red-shift (longer emission wavelength) in the fluorescence. researchgate.net The amino group can also be modified to fine-tune the electronic properties and influence the quantum yield. Studies on other aminoquinolines have shown that their fluorescence is highly sensitive to the local environment, a property known as solvatochromism. researchgate.net This makes derivatives of this compound promising candidates for developing fluorescent sensors for detecting specific analytes or changes in the cellular environment. researchgate.net While 5- and 8-aminoquinolines themselves may not be fluorescent when used as tags, their derivatives often show enhanced properties. nih.gov

Derivatization Strategy Target Group Effect on Fluorescence Potential Application
Knoevenagel/Wittig type reactions2-carbaldehydeRed-shift in emission, extended conjugationBioimaging probes, organic light-emitting diodes (OLEDs)
Acylation/Arylation5-aminoTuning of quantum yield and Stokes shiftEnvironment-sensitive probes, molecular sensors researchgate.net
Complexation with metal ionsBoth (as a ligand)Fluorescence enhancement or quenchingMetal ion sensors nih.govresearchgate.net

This table summarizes how derivatization can modulate the fluorescent properties of the this compound scaffold for materials science applications.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 5-Amino-6-fluoroquinoline-2-carbaldehyde is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The aldehyde proton is highly deshielded and would be expected to resonate at a significantly downfield shift, likely in the range of δ 9.5-10.5 ppm, appearing as a singlet. The protons on the carbon atoms adjacent to the fluorine and amino groups will show coupling to the fluorine atom (H-F coupling) and will be influenced by the electron-donating effect of the amino group. The amino group (NH₂) protons would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The aldehyde carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around 190-200 ppm. The carbon atoms of the quinoline ring would appear in the aromatic region (δ 110-160 ppm). The carbon atom directly bonded to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a key identifying feature. The chemical shifts of the carbons in the amino-substituted ring (C-5, C-7, C-8, and the bridgehead carbons) will be influenced by the electron-donating amino group. For comparison, in 5-aminoisoquinoline, a related compound, carbon signals appear across a range, with the carbon bearing the amino group being significantly shielded. sigmaaldrich.com

Expected NMR Data for this compound

Analysis Expected Chemical Shift (δ) / ppm Key Features
¹H NMR
Aldehyde-H 9.5 - 10.5 (singlet) Highly deshielded, characteristic of aldehydes.
Aromatic-H 7.0 - 8.5 (multiplets/doublets) Complex splitting due to H-H and H-F coupling.
Amino-H₂ Variable (broad singlet) Exchangeable proton, position dependent on solvent.
¹³C NMR
Carbonyl-C 190 - 200 Characteristic aldehyde carbonyl signal.
Aromatic-C 110 - 160 Signals influenced by N, F, and NH₂ substituents.

Mass Spectrometry (MS, ESI-TOF, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, provides highly accurate mass measurements.

For this compound (molecular formula C₁₀H₇FN₂O), the expected exact mass can be calculated. HRMS would confirm this elemental composition with high precision. The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more commonly in ESI, a protonated molecular ion peak [M+H]⁺. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), carbon monoxide (CO), and potentially HCN from the quinoline ring system, providing further structural confirmation.

Expected Mass Spectrometry Data

Technique Expected Observation Information Gained
HRMS (ESI-TOF) [M+H]⁺ peak at m/z corresponding to C₁₀H₈FN₂O⁺ Precise molecular weight and elemental formula confirmation.

| MS/MS | Characteristic fragment ions | Structural information from fragmentation pathways. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde is a strong, sharp band typically found around 1680-1700 cm⁻¹, with its position slightly lowered due to conjugation with the aromatic ring. The C-H stretching of the aldehyde proton usually appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the aromatic quinoline ring (C=C and C=N stretching) would be observed in the 1450-1620 cm⁻¹ region. A C-F stretching band, typically strong, is expected in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3300 - 3500 (two bands)
Aldehyde (C-H) Stretch ~2820 and ~2720
Aldehyde (C=O) Stretch 1680 - 1700
Aromatic Ring (C=C/C=N) Stretch 1450 - 1620

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore. The presence of an amino group (an auxochrome) and an aldehyde group (a chromophore) attached to the quinoline system is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The spectrum would likely show multiple absorption bands in the UV and possibly the near-visible region, corresponding to π→π* and n→π* transitions within the extended conjugated system. For comparison, a study on the biodegradation of quinoline showed that quinoline and its hydroxylated metabolite have distinct UV absorption profiles, which can be used for quantification.

Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent. The extended π-conjugated system in this compound, enhanced by the electron-donating amino group, suggests that the compound is likely to exhibit fluorescence. Upon excitation at a wavelength corresponding to one of its absorption maxima (determined by UV-Vis spectroscopy), the molecule would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence properties (quantum yield, lifetime) would be sensitive to the solvent environment. Studies on other fluoroquinolones have utilized their fluorescent properties for analysis and to track their degradation pathways. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The results are compared against the theoretical values calculated from the molecular formula (C₁₀H₇FN₂O). For a pure sample, the experimentally determined percentages should match the calculated values within a narrow margin of error (typically ±0.4%), thereby confirming the empirical and molecular formula.

Theoretical Elemental Composition for C₁₀H₇FN₂O

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 10 120.11 63.16%
Hydrogen (H) 1.008 7 7.056 3.71%
Fluorine (F) 18.998 1 18.998 10.00%
Nitrogen (N) 14.007 2 28.014 14.74%
Oxygen (O) 15.999 1 15.999 8.42%

| Total | | | 190.177 | 100.00% |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose. A stable compound will show a flat TGA curve (no mass loss) up to a high temperature, followed by one or more sharp drops in mass as it decomposes. This provides information on the upper-temperature limit for the compound's stability. In studies of related fluoroquinoline metal complexes, TGA has been used to characterize their thermal decomposition and to confirm the presence of coordinated water molecules. nih.gov

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Structures

The aldehyde group on the quinoline (B57606) ring is a key reactive site, enabling the construction of new heterocyclic rings through condensation reactions. Generally, aldehydes of this type can react with a variety of dinucleophiles to form fused or appended ring systems. For instance, reaction with amidines could yield pyrimidine-fused quinolines, while condensation with hydrazines could lead to pyridazine-fused systems. The amino group offers another site for annulation reactions, potentially leading to the formation of complex polycyclic aromatic systems. While the general reactivity of the quinoline aldehyde scaffold is well-established for related molecules, specific examples detailing the synthesis of complex heterocyclic structures directly from 5-Amino-6-fluoroquinoline-2-carbaldehyde are not extensively documented in publicly available research.

Precursor for Compounds with Diverse Bioactivities

The fluoroquinolone core is a privileged structure in medicinal chemistry, famously associated with potent antibacterial agents. mdpi.commdpi.com The aldehyde and amino functionalities of this compound serve as synthetic handles to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. The aldehyde can be converted into other functional groups, such as amines via reductive amination or carboxylic acids via oxidation, to produce derivatives that could be tested for biological activity. For example, quinoline derivatives have been investigated for their potential as antibacterial, anticancer, and antimalarial agents. mdpi.commdpi.comnih.gov However, specific research detailing the synthesis and biological evaluation of compounds derived directly from this compound remains limited in the scientific literature.

Role in the Development of Chemosensors and Probes

Molecules containing a quinoline fluorophore are often explored for their potential in chemical sensing and as biological probes. mdpi.com The fluorescence properties of the quinoline ring can be modulated by chemical reactions involving the aldehyde or amino groups. For instance, a reaction at the aldehyde site with a specific analyte could lead to a detectable change in fluorescence (a "turn-on" or "turn-off" response), forming the basis of a chemosensor. The inherent fluorescence of the quinoline nucleus makes it a candidate for such applications, although specific studies employing this compound for the development of chemosensors or probes have not been prominently reported.

Synthesis of Compound Libraries for High-Throughput Screening Initiatives

In modern drug discovery, the generation of compound libraries for high-throughput screening (HTS) is a critical step in identifying new lead compounds. nih.gov this compound is an ideal starting material for such initiatives due to its multiple points of diversification. The aldehyde group can undergo a wide range of reactions (e.g., Wittig, aldol (B89426), Knoevenagel), while the amino group can be acylated, alkylated, or used in cyclization reactions. This allows for the rapid, parallel synthesis of a large number of structurally related but distinct molecules. These libraries can then be screened against various biological targets to identify compounds with desired activities. While this represents a significant potential application, the use of this compound as a scaffold for specific, published HTS libraries is not widely documented.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations for Quinolone Synthesis

The synthesis of quinolones, which are oxidized derivatives of quinolines, is a major focus of chemical research due to their therapeutic importance. nih.gov Traditional synthesis methods often require harsh conditions and produce significant waste. primescholars.com Consequently, there is a strong drive to develop novel catalytic transformations that offer milder reaction conditions, higher yields, and greater efficiency.

Palladium-catalyzed reactions have become a important tool in the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov These methods, such as the Heck coupling and intramolecular C-H amidation, provide versatile routes to diversely substituted quinolones. nih.gov Copper-catalyzed reactions have also emerged as a powerful strategy for quinolone synthesis, enabling the construction of the quinolone core from readily available anilines and alkynes under mild conditions. organic-chemistry.org These advanced catalytic systems allow for a high degree of functional group tolerance, which is crucial for creating a diverse library of compounds for biological screening. organic-chemistry.orgnih.gov

Future research in this area will likely focus on the development of even more sophisticated and selective catalysts. This includes the design of catalysts that can facilitate domino reactions, where multiple bond-forming events occur in a single pot, thereby streamlining the synthetic process and reducing waste. researchgate.netrsc.org The application of these novel catalytic transformations to substrates like 5-Amino-6-fluoroquinoline-2-carbaldehyde could unlock new avenues for creating complex and potent quinolone derivatives.

Exploration of Sustainable Synthesis Methods and Processes

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically active compounds, including quinolones. qeios.com The goal is to minimize or eliminate the use and generation of hazardous substances. primescholars.com This has led to the exploration of more environmentally friendly synthetic routes.

Microwave-assisted organic synthesis has emerged as a key green technology, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ijbpas.com The use of alternative, greener solvents like water, ethanol (B145695), and supercritical CO2 is also a major area of investigation. qeios.com Furthermore, the development of catalyst-free and solvent-free reaction conditions represents the ultimate goal for many synthetic chemists in this field. qeios.comablesci.com The application of these green methodologies to the synthesis of fluoroquinolones is an active area of research, aiming to make the production of these important compounds more sustainable and cost-effective. ijbpas.combohrium.com

Green Chemistry ApproachDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions.Faster reaction rates, higher yields, improved purity. ijbpas.com
Use of Green Solvents Employs environmentally benign solvents like water or ethanol.Reduced toxicity and environmental impact. qeios.com
Catalyst-Free Reactions Reactions proceed without the need for a catalyst.Avoids catalyst toxicity and cost, simplifies purification. qeios.com
One-Pot Synthesis Multiple reaction steps are performed in a single reactor.Increased efficiency, reduced waste and resource consumption. ijbpas.com

Advanced Computational Methodologies for Prediction of Reactivity and Comprehensive Properties

Computational chemistry has become an indispensable tool in modern drug discovery and development. researchgate.net For quinoline (B57606) derivatives, computational methods are used to predict a wide range of properties, from reactivity and regioselectivity in chemical reactions to their potential biological activity and pharmacokinetic profiles.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure of molecules like this compound, predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net This information is invaluable for designing efficient synthetic routes.

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict how these molecules will interact with biological targets, such as enzymes or receptors. nih.govnih.gov Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time. nih.gov These in silico methods allow researchers to prioritize the synthesis of compounds with the highest probability of being active and having favorable drug-like properties, thus saving significant time and resources. nih.gov The use of these predictive models will continue to grow in importance, guiding the design of new quinoline-based therapeutic agents. nih.gov

Application in Chemical Biology as Probes and Tools

Beyond their therapeutic potential, quinoline derivatives are also finding applications as chemical probes and tools to study biological systems. mdpi.com The inherent fluorescent properties of many quinoline compounds make them attractive candidates for the development of sensors for biologically important species. mdpi.comresearchgate.net

For instance, quinoline-based chemosensors have been developed for the selective detection of metal ions like Fe3+, Fe2+, and Cu2+. acs.org These probes often exhibit a change in their fluorescence upon binding to the target ion, allowing for its quantification in biological samples. Given the crucial roles of these metal ions in various physiological and pathological processes, such tools are of great interest.

The functional groups on this compound, particularly the amino and aldehyde moieties, provide convenient handles for conjugation to other molecules, such as amino acids or peptides. researchgate.net This could enable the development of targeted fluorescent probes or activity-based probes to visualize specific enzymes or cellular components. The future in this area will likely see the design of more sophisticated quinoline-based tools with improved selectivity, sensitivity, and biocompatibility for a wide range of applications in chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-6-fluoroquinoline-2-carbaldehyde, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as fluorination of quinoline precursors followed by formylation. For example, analogous aldehydes like quinoxaline-2-carboxaldehyde are synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) . Intermediate characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm regioselective fluorination and aldehyde formation. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies the aldehyde C=O stretch (~1700 cm⁻¹).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorine substitution and assess electronic effects. UV-Vis spectroscopy (200–400 nm) evaluates π→π* transitions in the quinoline core .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond angles and packing motifs . ORTEP-3 visualizes thermal ellipsoids to assess structural rigidity .

Q. How can researchers assess the reactivity of the aldehyde group in this compound for derivatization?

  • Methodological Answer : Reactivity can be probed via condensation reactions (e.g., with hydrazines to form hydrazones) under inert conditions. Monitor reaction progress via TLC and isolate products via column chromatography. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for aldehyde-involved nucleophilic attacks .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies (e.g., bond-length deviations in XRD vs. DFT predictions) require multi-method validation:

  • Re-examine crystallographic data for twinning or disorder using SHELXD .
  • Cross-validate NMR chemical shifts with computed values (GIAO-DFT) .
  • Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties .

Q. What computational methods are suitable for predicting electronic properties and tautomeric equilibria in this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of fluorine .
  • Tautomerism : MD simulations (AMBER) or QM/MM hybrid methods evaluate proton-transfer equilibria between amino and aldehyde groups under solvent effects .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .
  • pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes in buffered solutions (pH 1–14). LC-MS identifies degradation byproducts .

Q. What strategies can elucidate structure-property relationships for catalytic or biological applications?

  • Methodological Answer :

  • Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Compare turnover frequencies (TOF) with non-fluorinated analogs .
  • Biological Assays : Conduct molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases). Validate with in vitro IC₅₀ assays .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement , ORTEP-3 for visualization .
  • Spectroscopy : NIST Chemistry WebBook for reference spectra .
  • Data Analysis : Systematic literature review frameworks to address contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.